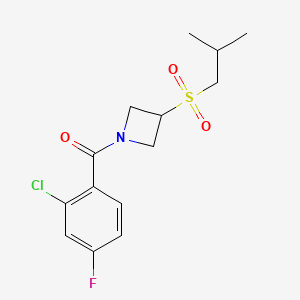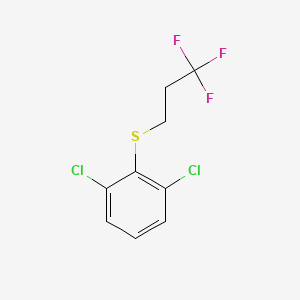
2-Ethoxy-4-(3-hydroxybutyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-4-(3-hydroxybutyl)phenol is an organic compound with the molecular formula C12H18O3. It is characterized by the presence of an ethoxy group and a hydroxybutyl group attached to a phenol ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-(3-hydroxybutyl)phenol typically involves the reaction of 2-ethoxyphenol with 3-bromobutan-1-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-bromobutan-1-ol attacks the ethoxyphenol, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide as a base and solvents like ethanol or methanol .
化学反応の分析
Types of Reactions: 2-Ethoxy-4-(3-hydroxybutyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-ethoxy-4-(3-oxobutyl)phenol.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted phenols depending on the electrophile used.
科学的研究の応用
2-Ethoxy-4-(3-hydroxybutyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethoxy-4-(3-hydroxybutyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects .
類似化合物との比較
2-Ethoxyphenol: Lacks the hydroxybutyl group, resulting in different chemical and biological properties.
4-(3-Hydroxybutyl)phenol: Lacks the ethoxy group, leading to variations in reactivity and applications.
2-Methoxy-4-(3-hydroxybutyl)phenol: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 2-Ethoxy-4-(3-hydroxybutyl)phenol is unique due to the presence of both ethoxy and hydroxybutyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
2-ethoxy-4-(3-hydroxybutyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-3-15-12-8-10(5-4-9(2)13)6-7-11(12)14/h6-9,13-14H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXXRBYISKXBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2506347.png)
![1-[4-[4-(4-Methylpyrimidin-2-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2506348.png)










![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)
![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)
